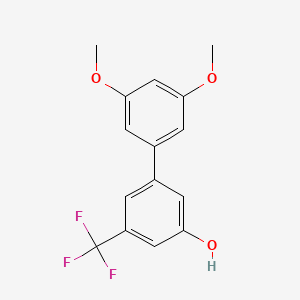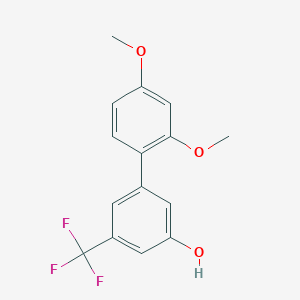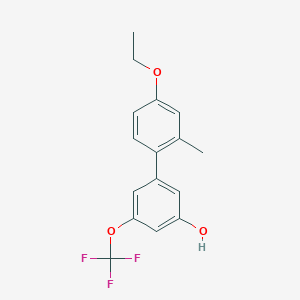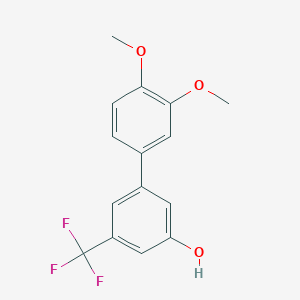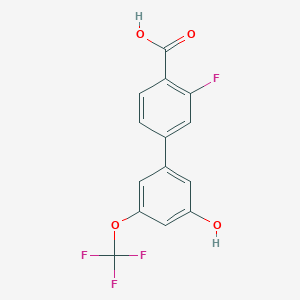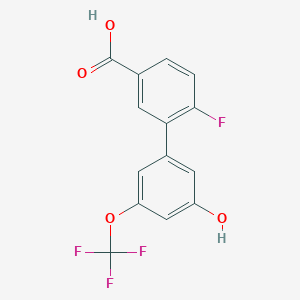
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFM) is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in laboratory experiments and medical treatments. 5-CFM is a phenol derivative that has a 3-trifluoromethyl group attached to the ring and a 2-chloro-5-methoxy substituent. It is a white solid that is soluble in organic solvents and is commercially available. In
Wissenschaftliche Forschungsanwendungen
5-CFM has been widely studied in the scientific community due to its potential applications in laboratory experiments and medical treatments. In particular, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents.
Wirkmechanismus
The mechanism of action of 5-CFM is not well understood. However, it is believed that its trifluoromethyl group is responsible for its biological activity. This group is believed to interact with the active site of enzymes and other proteins, which leads to the inhibition of their activity. Additionally, the 2-chloro-5-methoxy substituent is believed to be responsible for its solubility in organic solvents, which is important for its use in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFM are not well understood. However, it is believed to have anti-inflammatory, antibacterial, and antifungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of certain bacterial and fungal enzymes, such as β-lactamase and cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-CFM in laboratory experiments is its solubility in organic solvents. This makes it an ideal reagent for the synthesis of various heterocyclic compounds. Additionally, its trifluoromethyl group is believed to interact with the active site of enzymes and other proteins, which makes it useful for the inhibition of their activity. However, it is important to note that 5-CFM is not suitable for use in vivo due to its potential toxicity.
Zukünftige Richtungen
The potential applications of 5-CFM are still being explored. One potential area of research is to investigate its potential use as an anti-cancer agent. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthetic methods for the synthesis of 5-CFM. Finally, further research is needed to explore its potential use in other medical treatments, such as the treatment of neurological disorders.
Synthesemethoden
The synthesis of 5-CFM is typically achieved through a three-step process. The first step involves the reaction of 2-chloro-5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine to form the corresponding trifluoromethanesulfonate. This intermediate is then reacted with sodium nitrite to form the aryl nitroso compound. Finally, the aryl nitroso compound is reduced with sodium borohydride to yield 5-CFM as the final product.
Eigenschaften
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-11-2-3-13(15)12(7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRUMZYHMSXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686680 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-66-7 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


